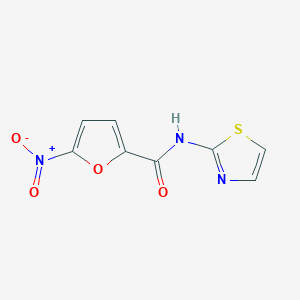![molecular formula C9H9F2NO4S B187265 methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate CAS No. 5571-32-4](/img/structure/B187265.png)
methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate, also known as Difluoromethylornithine (DFMO), is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme involved in the biosynthesis of polyamines. DFMO has been studied extensively for its potential therapeutic applications in cancer, parasitic infections, and neurological disorders.
Mécanisme D'action
DFMO inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and growth, and their overproduction is associated with various diseases, including cancer. By inhibiting ODC, DFMO decreases the levels of polyamines, thereby inhibiting cell proliferation and growth.
Effets Biochimiques Et Physiologiques
DFMO has been shown to have various biochemical and physiological effects. In cancer, DFMO has been shown to decrease the levels of polyamines, inhibit cell proliferation, and induce apoptosis. In parasitic infections, DFMO has been shown to inhibit the growth of the parasites by decreasing the levels of polyamines. In neurological disorders, DFMO has been shown to improve motor function and decrease the levels of polyamines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DFMO has several advantages for lab experiments, including its potent inhibitory activity against ODC and its ability to decrease the levels of polyamines. However, DFMO also has some limitations, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
DFMO has several potential future directions for research, including its use in combination with other drugs for cancer treatment, its potential use in other parasitic infections, and its potential use in other neurological disorders. Additionally, further research is needed to determine the optimal dosing and monitoring strategies for DFMO in various diseases.
Méthodes De Synthèse
DFMO can be synthesized through the reaction of N-methyl carbamate with 4-(difluoromethylsulfonyl)benzaldehyde in the presence of a base catalyst. The resulting product is then hydrolyzed to yield DFMO.
Applications De Recherche Scientifique
DFMO has been extensively studied for its potential therapeutic applications in various diseases. In cancer, DFMO has been shown to inhibit the growth of tumor cells by decreasing the levels of polyamines, which are essential for cell proliferation. DFMO has also been studied for its potential use in parasitic infections, such as African sleeping sickness and Chagas disease. In addition, DFMO has been investigated for its potential use in neurological disorders, such as Huntington's disease and schizophrenia.
Propriétés
Numéro CAS |
5571-32-4 |
|---|---|
Nom du produit |
methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate |
Formule moléculaire |
C9H9F2NO4S |
Poids moléculaire |
265.24 g/mol |
Nom IUPAC |
methyl N-[4-(difluoromethylsulfonyl)phenyl]carbamate |
InChI |
InChI=1S/C9H9F2NO4S/c1-16-9(13)12-6-2-4-7(5-3-6)17(14,15)8(10)11/h2-5,8H,1H3,(H,12,13) |
Clé InChI |
CGSCFDOXBOYOGH-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(F)F |
SMILES canonique |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)
![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)
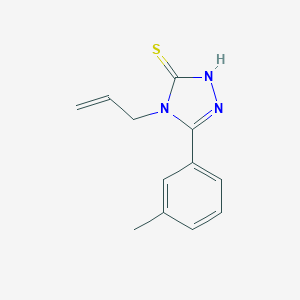
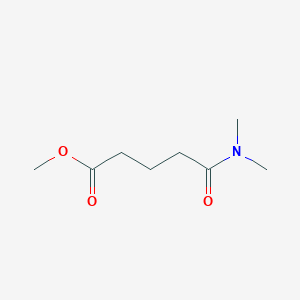
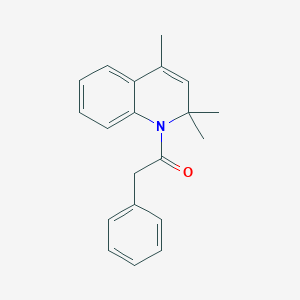
![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)
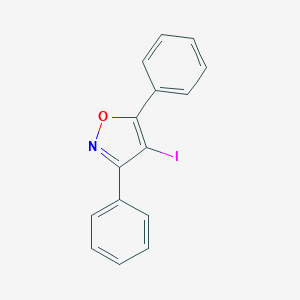
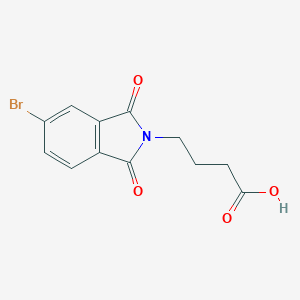
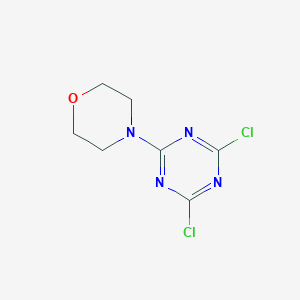
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)
